

3,5-Bis(trifluoromethyl)phenyl isocyanate chemical properties

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Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)phenyl
isocyanate

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An In-depth Technical Guide to **3,5-Bis(trifluoromethyl)phenyl Isocyanate** for Advanced Research and Development

Introduction: A Keystone Reagent in Modern Chemistry

3,5-Bis(trifluoromethyl)phenyl isocyanate is a highly specialized organofluorine compound distinguished by a central phenyl ring symmetrically substituted with two trifluoromethyl (CF_3) groups and a reactive isocyanate ($-\text{N}=\text{C}=\text{O}$) functional group.[1] This unique molecular architecture imparts a combination of high reactivity, thermal stability, and the ability to introduce fluorinated moieties into target molecules.[2] The potent electron-withdrawing nature of the two CF_3 groups significantly enhances the electrophilicity of the isocyanate carbon, rendering it exceptionally reactive towards nucleophiles.[2][3]

This heightened reactivity, coupled with the known benefits of incorporating trifluoromethyl groups—such as increased metabolic stability, bioavailability, and lipophilicity in drug candidates—has established **3,5-bis(trifluoromethyl)phenyl isocyanate** as a critical building block in diverse fields.[2][3][4] Its applications span from the synthesis of high-performance polymers and specialty coatings to its role as a vital intermediate in the development of novel pharmaceuticals and agrochemicals.[2][5] This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The distinct properties of **3,5-Bis(trifluoromethyl)phenyl isocyanate** are summarized below. Understanding these characteristics is fundamental to its appropriate handling, storage, and application in experimental design.

Core Properties

Property	Value	Source(s)
CAS Number	16588-74-2	[2][6][7]
Molecular Formula	C ₉ H ₃ F ₆ NO	[1][2][7]
Molecular Weight	255.12 g/mol	[2][7][8]
Appearance	Colorless to light yellow clear liquid	[1][2][9]
Density	~1.476 g/mL at 25 °C	[7][9][10]
Boiling Point	78 °C at 25 mmHg; 62 °C at 2 mmHg	[2][10][11]
Refractive Index (n _{20/D})	~1.43	[2][7][9]
Flash Point	67-68 °C (152.6-154.4 °F) - closed cup	[7][10][11]
Solubility	Hydrolyzes with water	[1][9][12]
Storage Conditions	Store at room temperature, keep cold, moisture sensitive	[1][2][11]

Spectroscopic Signatures

The structural features of **3,5-bis(trifluoromethyl)phenyl isocyanate** give rise to characteristic spectroscopic data crucial for reaction monitoring and quality control.

- Infrared (IR) Spectroscopy:** The most prominent feature in the IR spectrum is a very strong, sharp absorption band around 2250-2275 cm⁻¹. This peak is characteristic of the asymmetric stretching vibration of the isocyanate (–N=C=O) group and is an excellent diagnostic tool for

confirming the presence of the reagent or monitoring its consumption during a reaction.[13]
[14]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is simple and distinct, showing two signals in the aromatic region. A singlet corresponding to the proton at the C2 position (between the two CF_3 groups) and a doublet for the protons at the C4 and C6 positions.[15][16]
 - ^{19}F NMR: The fluorine NMR spectrum will show a single, sharp resonance, confirming the chemical equivalence of the six fluorine atoms in the two CF_3 groups.
 - ^{13}C NMR: The carbon NMR will display characteristic signals for the aromatic carbons, the trifluoromethyl carbons, and a key signal for the highly electrophilic isocyanate carbon ($-\text{N}=\text{C}=\text{O}$) typically found in the 120-135 ppm range.

Reactivity and Synthetic Utility

The synthetic versatility of **3,5-bis(trifluoromethyl)phenyl isocyanate** stems from the high electrophilicity of its isocyanate carbon atom. This functional group readily undergoes nucleophilic addition reactions with a wide array of compounds containing active hydrogen atoms, most notably amines and alcohols.[1][2]

Reaction with Amines to Form Ureas

The reaction with primary and secondary amines is rapid and often quantitative, yielding highly stable substituted ureas.[17][18] This transformation is fundamental to its application in medicinal chemistry and polymer science. The electron-withdrawing CF_3 groups accelerate this reaction compared to less substituted phenyl isocyanates.

- Mechanism Insight: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the isocyanate carbon, followed by a proton transfer to the nitrogen atom.

Caption: Reaction of **3,5-bis(trifluoromethyl)phenyl isocyanate** with a primary amine.

Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction with alcohols produces carbamate (urethane) linkages.[19] While generally slower than the reaction with amines, this process is crucial for the synthesis of polyurethanes.[20] The reaction rate can be significantly influenced by the steric hindrance of the alcohol and is often catalyzed by bases or organometallic compounds.[20][21][22]

- **Causality:** The oxygen of the alcohol acts as the nucleophile. The reaction often involves alcohol clusters, where one alcohol molecule acts as the nucleophile while another facilitates proton transfer, lowering the activation energy.[20][21]

Core Applications in Research and Industry

The unique properties of this reagent have led to its adoption in several high-value areas:

- **Pharmaceutical and Agrochemical Development:** It serves as a key intermediate for synthesizing compounds where the 3,5-bis(trifluoromethyl)phenyl urea moiety acts as a potent hydrogen bond donor, crucial for binding to biological targets.[2] The CF₃ groups enhance metabolic stability and cell permeability.[3][4] For example, this structural motif is found in drugs like Dutasteride, a 5 α -reductase inhibitor.[4]
- **High-Performance Polymers:** In material science, it is used to produce specialty polyurethanes, polyureas, coatings, and adhesives.[2][5] The resulting polymers exhibit enhanced thermal stability, chemical resistance, and hydrophobicity due to the high fluorine content.[2]
- **Surface Derivatization and Analytical Chemistry:** The reagent's high reactivity is exploited for the chemical derivatization of amino-functionalized surfaces, such as self-assembled monolayers or modified silicon wafers.[7][12][23] This allows for the tuning of surface properties (e.g., hydrophobicity) or for the quantitative analysis of surface amine groups.

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol provides a validated, step-by-step method for the synthesis of N-(4-methoxyphenyl)-N'-(3,5-bis(trifluoromethyl)phenyl)urea, a representative reaction with an amine.

Objective: To synthesize a disubstituted urea via nucleophilic addition of an aniline derivative to **3,5-bis(trifluoromethyl)phenyl isocyanate**.

Materials:

- **3,5-Bis(trifluoromethyl)phenyl isocyanate** (1.0 eq)
- p-Anisidine (4-methoxyaniline) (1.0 eq)
- Anhydrous Dichloromethane (DCM)
- Magnetic stirrer and stir bar
- Round-bottom flask with septum
- Nitrogen or Argon gas supply
- Syringes

Procedure:

- **Reactor Setup:** Add p-anisidine (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
- **Inert Atmosphere:** Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes to exclude atmospheric moisture, which can hydrolyze the isocyanate.
- **Dissolution:** Add anhydrous DCM via syringe to dissolve the p-anisidine completely. Stir the solution at room temperature (20-25 °C).
- **Reagent Addition:** In a separate, dry vial, dissolve **3,5-bis(trifluoromethyl)phenyl isocyanate** (1.0 eq) in a small amount of anhydrous DCM. Draw this solution into a syringe.
- **Reaction Execution:** Add the isocyanate solution dropwise to the stirring solution of p-anisidine over 5-10 minutes. The reaction is often exothermic; a slight warming of the flask may be observed.

- **Monitoring:** The reaction is typically very fast. Stir at room temperature for 1-2 hours to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC) or by IR spectroscopy (observing the disappearance of the -N=C=O peak at $\sim 2270\text{ cm}^{-1}$).
- **Product Isolation:**
 - Upon completion, the urea product often precipitates from the DCM solution. If not, the solvent can be reduced in volume under reduced pressure.
 - Collect the solid product by vacuum filtration.
 - Wash the solid with a small amount of cold DCM or hexane to remove any unreacted starting material.
- **Purification and Characterization:** The filtered solid is often of high purity. If necessary, it can be further purified by recrystallization. Dry the product under vacuum and characterize by NMR, IR, and mass spectrometry to confirm its identity and purity.

Safety and Handling: A Critical Overview

As a senior scientist, ensuring laboratory safety is paramount. **3,5-Bis(trifluoromethyl)phenyl isocyanate** is a hazardous substance and must be handled with appropriate precautions.^[9]

- **Hazard Classification:** It is classified as harmful if swallowed, in contact with skin, or if inhaled.^{[6][10]} It causes serious skin and eye irritation and may cause respiratory irritation.^{[6][9][10]}
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.^{[6][10]} All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.^{[9][10]}
- **Handling:** This compound is sensitive to moisture and will react with water to release carbon dioxide and form an insoluble urea.^{[1][9][12]} Always use dry glassware and anhydrous solvents.^[11] Keep containers tightly closed and store in a dry, well-ventilated place.^{[10][11]}
- **First Aid:**
 - In case of skin contact: Immediately wash off with soap and plenty of water.^[6]

- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6][10]
- If inhaled: Move the person to fresh air.[6][10]
- In all cases of exposure, seek immediate medical attention.[6]

Caption: Core safety workflow for handling **3,5-bis(trifluoromethyl)phenyl isocyanate**.

Conclusion

3,5-Bis(trifluoromethyl)phenyl isocyanate is more than a mere chemical reagent; it is an enabling tool for innovation in medicinal chemistry, material science, and beyond. Its high reactivity, driven by the strong inductive effect of the trifluoromethyl groups, allows for efficient and reliable formation of urea and carbamate linkages. The ability to concurrently introduce the robust and functionally significant bis(trifluoromethyl)phenyl moiety makes it an invaluable asset for developing next-generation pharmaceuticals, polymers, and functional materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for harnessing its full potential in a safe and effective manner.

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